molecular formula C12H21NO B11730577 3-(Furan-2-yl)-6-methylheptan-1-amine

3-(Furan-2-yl)-6-methylheptan-1-amine

Cat. No.: B11730577
M. Wt: 195.30 g/mol
InChI Key: YOQCIXGNPYEOLZ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-methylheptan-1-amine is an organic compound featuring a furan ring attached to a heptane chain with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-methylheptan-1-amine typically involves the formation of the furan ring followed by the attachment of the heptane chain and the introduction of the amine group. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Attachment of the Heptane Chain: The heptane chain can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable electrophile to form the desired carbon chain.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-methylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

3-(Furan-2-yl)-6-methylheptan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-methylheptan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and amine group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)propanoic acid: A compound with a similar furan ring but a different carbon chain.

    3-(Furan-2-yl)pyrazole: A compound with a furan ring and a pyrazole moiety.

    Ethyl 3-(Furan-2-yl)propanoate: A furan derivative with an ester functional group.

Uniqueness

3-(Furan-2-yl)-6-methylheptan-1-amine is unique due to its specific combination of a furan ring, a heptane chain, and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

3-(furan-2-yl)-6-methylheptan-1-amine

InChI

InChI=1S/C12H21NO/c1-10(2)5-6-11(7-8-13)12-4-3-9-14-12/h3-4,9-11H,5-8,13H2,1-2H3

InChI Key

YOQCIXGNPYEOLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CCN)C1=CC=CO1

Origin of Product

United States

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